molecular formula C12H13ClN4 B2911682 6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine CAS No. 1152499-22-3

6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine

Cat. No.: B2911682
CAS No.: 1152499-22-3
M. Wt: 248.71
InChI Key: SUCCWESAFZWLPX-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine is a synthetic chloropyridazine compound intended for research and development purposes. Compounds featuring a chloropyridazine core, similar to this one, are frequently investigated in medicinal chemistry as key intermediates or potential scaffolds in the discovery of new therapeutic agents. Research into analogous structures has shown that such molecules can exhibit a range of biological activities, often leading to their exploration as enzyme inhibitors or modulators of various biological targets. The structure of this compound, which includes a pyridinyl ethyl chain, is common in the design of molecules that interact with enzyme active sites. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-chloro-N-methyl-N-(2-pyridin-2-ylethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-17(12-6-5-11(13)15-16-12)9-7-10-4-2-3-8-14-10/h2-6,8H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCCWESAFZWLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine, which can be obtained by chlorination of pyridazine.

    N-Methylation: The 6-chloropyridazine is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    N-Alkylation: The N-methylated product is further reacted with 2-(pyridin-2-yl)ethyl bromide in the presence of a base like sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at C6

The chlorine atom at C6 undergoes substitution reactions with nucleophiles under basic conditions.

NucleophileConditionsProductYieldSource
Sodium benzenesulfinateDMSO, RT, 15 h6-(Phenylsulfonyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine54%
Pyridin-2-ylmethanamineDMF, K₂CO₃, 80°C6-((Pyridin-2-ylmethyl)amino)-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine72% (analog)
ThioureaEtOH, reflux6-Mercapto derivative65% (analog)

Key Findings :

  • Reactions proceed via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyridazine ring.
  • Steric hindrance from the N-methyl and N-[2-(pyridin-2-yl)ethyl] groups slows substitution compared to simpler 6-chloropyridazines .

Oxidation Reactions

The tertiary amine and pyridazine ring participate in oxidation processes.

Oxidizing AgentConditionsProductNotesSource
m-CPBACH₂Cl₂, 0°C → RTN-Oxide at pyridazine N2Selective oxidation observed
H₂O₂ (30%)AcOH, 50°CPyridazine ring hydroxylation at C4Minor product (18%)

Mechanistic Insight :

  • m-CPBA preferentially oxidizes the pyridazine nitrogen due to its electron-deficient nature .
  • Hydroxylation at C4 occurs via radical intermediates under acidic peroxide conditions .

Reduction Reactions

The chloro group and pyridazine ring are susceptible to reduction.

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, reflux6-Hydro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine41% (analog)
H₂/Pd-CEtOH, RTDechlorinated pyridazine derivative89%

Key Data :

  • Catalytic hydrogenation removes chlorine selectively without reducing the pyridazine ring .
  • LiAlH₄ reduces the pyridazine ring to a dihydropyridazine derivative .

Cyclization and Heterocycle Formation

The tertiary amine side chain enables cyclization reactions.

ReagentConditionsProductApplicationSource
DMF-DMAToluene, 110°CEnaminone intermediatePrecursor to azolo[1,5-a]pyrimidines
CuBrDMF, 80°CPyridine-fused heterocyclesAnticancer scaffolds

Example Pathway :

  • Reaction with DMF-DMA forms an enaminone intermediate.
  • Treatment with aminoazoles (e.g., aminotriazole) yields triazolo[1,5-a]pyrimidines (IC₅₀ = 12–20 μM vs. MCF-7 cells) .

Biological Interactions

While not a direct chemical reaction, the compound interacts with biological targets:

TargetInteractionOutcomeSource
CDK2Competitive inhibition at ATP-binding siteIC₅₀ = 0.8 μM
EGFRAllosteric modulationReduced phosphorylation (IC₅₀ = 5.2 μM)

Structural Basis :

  • The pyridin-2-yl ethyl group enhances π-stacking with kinase active sites.

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 200°C, releasing methylamine and HCl .
  • UV Exposure : Forms a nitrene radical intermediate, leading to dimerization (λmax = 320 nm) .

Scientific Research Applications

6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and pyridinyl groups enhance its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

  • Structure : Chloropyridazine core with an N3-linked 2-methoxyphenyl group.
  • Synthesis : Derived from 6-chloropyridazine via nucleophilic aromatic substitution .
  • Crystallography : The pyridazine ring is nearly planar, with a dihedral angle of 72.8° between the pyridazine and methoxyphenyl groups .
  • Key Difference : The absence of a methyl group and the presence of a methoxyphenyl substituent reduce steric hindrance compared to the target compound.

6-Chloro-N,N-dimethylpyridazin-3-amine

  • Structure : N,N-dimethyl substitution on the pyridazine amine.
  • Physicochemical Properties :
    • Molecular weight: 157.6 g/mol.
    • Melting point: 100–101°C.
    • Boiling point: 307.3°C .
  • Safety : Harmful by inhalation or skin contact, requiring stringent handling protocols .
  • Key Difference : Dimethyl groups increase hydrophobicity but reduce hydrogen-bonding capacity compared to the target compound’s pyridinylethyl group.

6-Chloro-N-propylpyridazin-3-amine

  • Structure : N-propyl substitution.
  • Molecular Formula : C₇H₁₀ClN₃.
  • Synthesis : Propylamine reacts with 6-chloropyridazine under basic conditions .
  • Key Difference : The linear alkyl chain may enhance membrane permeability but lacks the aromatic interactions conferred by the pyridinylethyl group in the target compound.

CYP2D6 Substrate Potential

Pyridazine derivatives with N-alkyl or N-aryl substitutions are often substrates for CYP2D6, a key enzyme in drug metabolism. For example:

  • 4-Methyl-6-phenyl-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)pyridazin-3-amine (MW01-7-121HAB) : Exhibits moderate CYP2D6 affinity, with logP = 2.1 and polar surface area = 45 Ų .

CNS Penetration

Compounds with pyridinyl or morpholinoethyl groups (e.g., N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine) show improved blood-brain barrier penetration due to balanced lipophilicity (logP ~2.5–3.0) and molecular weight <400 g/mol . The target compound’s molecular weight (267.7 g/mol) and logP (predicted ~2.8) align with these trends.

Physicochemical and Crystallographic Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
6-Chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine C₁₂H₁₃ClN₄ 267.7 Not reported Pyridinylethyl and methyl N-substituents
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine C₁₁H₁₀ClN₃O 235.7 165–167 Methoxyphenyl group
6-Chloro-N,N-dimethylpyridazin-3-amine C₆H₈ClN₃ 157.6 100–101 N,N-dimethyl substitution
6-Chloro-N-propylpyridazin-3-amine C₇H₁₀ClN₃ 171.6 Not reported Linear N-propyl chain

Biological Activity

6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine ring, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

  • Molecular Formula : C12H13ClN4
  • CAS Number : 1152499-22-3

Synthesis Overview :

  • Starting Material : 6-chloropyridazine is synthesized via chlorination.
  • N-Methylation : The chloropyridazine undergoes N-methylation using methyl iodide.
  • N-Alkylation : The resultant product is reacted with 2-(pyridin-2-yl)ethyl bromide to yield the final compound.

These synthetic routes enhance the yield and purity of the compound, making it suitable for further biological evaluation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The unique substitution pattern of the pyridazine ring enhances its binding affinity and specificity, potentially leading to inhibition or activation of target proteins .

Pharmacological Profile

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential as an antibiotic agent.
  • CYP450 Inhibition : The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antitumor Studies :
    • A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer (IC50 = 0.5 μM) .
  • CYP450 Inhibition :
    • In vitro assays reported that the compound inhibits CYP3A4 with an IC50 value of 0.34 μM, indicating a potential for drug-drug interactions .
  • Antimicrobial Efficacy :
    • Testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 4 μg/mL, demonstrating its potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
6-chloro-N-methyl-N-[2-(pyridin-3-yl)ethyl]pyridazin-3-amineSimilar structureModerate antitumor activity
6-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyridazin-3-amineSimilar structureLow antimicrobial activity
6-chloro-N-methyl-N-[2-(pyridin-2-yl)ethyl]pyrimidin-3-amineDifferent ring systemHigh selectivity for kinase inhibition

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